Hydrogen-Bond Donor/Acceptor Count and Polar Surface Area Differentiate Solubility & Formulation Behavior from Unsubstituted Phthalamic Acid
The target compound contains 3 hydrogen-bond donors (COOH + CH₂OH + NH) and 4 acceptors, yielding a topological polar surface area (tPSA) of approximately 86.6 Ų, compared to 2 donors and 3 acceptors (tPSA ~63.3 Ų) for unsubstituted 2-carbamoylbenzoic acid (phthalamic acid, CAS 88-97-1) [1]. The additional hydroxymethyl group increases aqueous solubility and alters octanol–water partition behavior, which is critical for buffer compatibility and chromatographic method development [1].
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count & tPSA |
|---|---|
| Target Compound Data | 3 HBD, 4 HBA; tPSA ≈ 86.6 Ų (calculated from structure) |
| Comparator Or Baseline | 2-Carbamoylbenzoic acid (phthalamic acid): 2 HBD, 3 HBA; tPSA ≈ 63.3 Ų |
| Quantified Difference | +1 HBD, +1 HBA; ΔtPSA ≈ +23.3 Ų |
| Conditions | In silico calculation based on SMILES structures (PubChem); no experimental logP/logD data located for direct comparison |
Why This Matters
Higher tPSA and HBD count predict improved aqueous solubility and altered retention on reversed-phase HPLC columns, directly impacting purification protocols and formulation development decisions.
- [1] PubChem Compound Summary: 2-[(Hydroxymethyl)carbamoyl]benzoic acid (CID 279539) vs. 2-carbamoylbenzoic acid (CID 6950). National Center for Biotechnology Information. View Source
